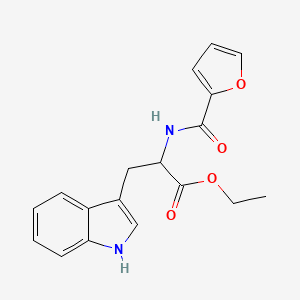

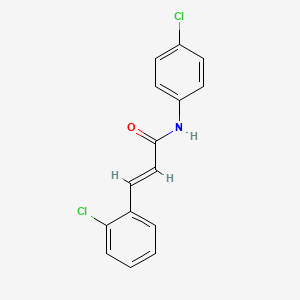

N,1-diphenylmethanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of diphenyldiazomethane and various sulfonates or sulfones in cycloaddition reactions. For instance, vinyl phenyl sulfone and methyl acrylates react with diphenyldiazomethane, leading to the formation of diphenyl-pyrazoles and their subsequent transformations into other diphenyl compounds through dehydrosulfonation or oxidation reactions (Vasin et al., 2015). These methodologies highlight the versatility of diphenylmethane derivatives in synthetic chemistry, allowing for the construction of complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds similar to N,1-diphenylmethanesulfonamide, such as N-methylmethanesulfonamide, has been characterized at low temperatures, revealing gauche conformations with respect to the sulfonyl and methyl groups (Higgs et al., 2002). Additionally, polymorphic forms of related compounds, such as 4,4′-methylenebis(benzenesulfonamide), have been studied, demonstrating the significance of hydrogen bonding in establishing the three-dimensional network of molecules (Gelbrich et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives showcase a range of reactivities, such as cycloadditions, hydroboration, and rearrangements. For example, the reaction of diphenyldiazomethane with HB(C6F5)2 results in hydroboration, highlighting the potential for functional group transformations (Tang et al., 2017). These reactions underline the compound's utility in synthesizing various functionalized materials and intermediates.

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure. The crystalline structure of N-methylmethanesulfonamide, for instance, showcases the impact of molecular conformations on the compound's solid-state characteristics. Such studies are crucial for understanding the material properties of these compounds and their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of this compound derivatives are marked by their reactivity towards different chemical agents and conditions. The synthesis of sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate illustrates the compound's versatility in forming sulfonamide products with good yields and selectivity (Caddick & Bush, 2003). These chemical properties are fundamental to exploring the synthetic utility of this compound in organic chemistry.

Applications De Recherche Scientifique

Polymorphic Forms

- Polymorphic Forms and Molecular Structure: N,1-diphenylmethanesulfonamide exhibits various polymorphic forms, contributing to its diverse applications in material science. Gelbrich, Haddow, and Griesser (2010) investigated a polymorphic form of 4,4′-methylenebis(benzenesulfonamide), demonstrating a three-dimensional network of hydrogen-bonded molecules, which is relevant for understanding material properties (Gelbrich, Haddow, & Griesser, 2010).

Chemical Reactions and Synthesis

- Photochemical Behavior and Sulfene Formation: Ortica et al. (2000) explored the photochemistry of diphenylsulfonyldiazomethane (DSD), finding that upon UV irradiation, sulfene formation occurs, which is significant for understanding reaction mechanisms in organic chemistry (Ortica et al., 2000).

- N-Acylation Reagents: Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, serving as N-acylation reagents with good chemoselectivity, essential for synthetic chemistry applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Biological and Medicinal Applications

- Modulation of Wnt Signaling: Moore et al. (2009) identified that compounds based on the diphenylsulfonyl sulfonamide scaffold can inhibit sFRP-1, a protein involved in Wnt signaling. This discovery is pivotal for developing treatments for bone disorders and osteoporosis (Moore et al., 2009).

Materials Science and Engineering

- Sulfonated Polyimides: Lee, Sundar, Kwon, and Han (2004) synthesized sulfonated polyimides from various diamines including 4,4′-diamine-3,3′-dimethyl-diphenylmethane. These materials exhibit unique solubility and thermal stability properties, which are crucial for advancements in polymer science and engineering (Lee, Sundar, Kwon, & Han, 2004).

Novel Synthetic Approaches

- Synthesis of Phenylmethanesulfonamide Derivatives: Aizina, Levkovskaya, and Rozentsveig (2012) demonstrated a new synthetic approach for producing phenylmethanesulfonamide derivatives. This is significant for advancing synthetic methodologies in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).

Catalysis and Chemical Reactions

- Oxygen Transfer from Sulfoxides: Khenkin and Neumann (2002) researched the catalytic role of polyoxomolydate in the oxygen transfer from sulfoxides to alkylarenes, like diphenylmethane. This study provides insights into catalysis and reaction mechanisms in organic synthesis (Khenkin & Neumann, 2002).

Propriétés

IUPAC Name |

N,1-diphenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNYWGYRPIHMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)